3,5-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine
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Overview
Description
3,5-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine is an organic compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds that contain a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted benzylamine, the compound can be synthesized through a series of steps involving alkylation, cyclization, and reduction reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Used to convert nitro groups to amines or reduce double bonds.
Substitution: Commonly involves halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in the presence of solvents like ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated amines .
Scientific Research Applications
3,5-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Used as a versatile solvent in organic synthesis.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity.
Uniqueness
3,5-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine is unique due to its specific structural features and the resulting chemical properties.
Properties
CAS No. |
919099-24-4 |
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Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3,5-dimethyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine |
InChI |
InChI=1S/C12H18N2/c1-9-8-14(2)6-5-10-3-4-11(13)7-12(9)10/h3-4,7,9H,5-6,8,13H2,1-2H3 |
InChI Key |
CEGTXTYKULUNMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC2=C1C=C(C=C2)N)C |
Origin of Product |
United States |
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